2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide

Description

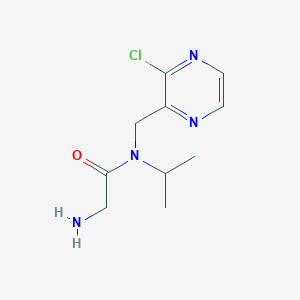

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide is a substituted acetamide derivative featuring a pyrazine ring substituted with a chlorine atom at the 3-position, an isopropyl group, and an amino-acetamide backbone.

Properties

IUPAC Name |

2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4O/c1-7(2)15(9(16)5-12)6-8-10(11)14-4-3-13-8/h3-4,7H,5-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSVNNFJUQTCNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=NC=CN=C1Cl)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution on Pyrazine Intermediates

A foundational approach involves the modification of halogenated pyrazine precursors. For instance, 3,5-dichloropyrazin-2-amine serves as a key starting material, where selective substitution at the 3-position chlorine atom is achieved using isopropylamine under basic conditions. This reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80–100°C), yielding N-isopropyl-3-chloropyrazin-2-amine as an intermediate. Subsequent alkylation with chloroacetonitrile introduces the methylene-acetamide moiety, followed by hydrolysis to the primary amine.

Example Reaction Conditions:

-

Step 1: 3,5-Dichloropyrazin-2-amine + Isopropylamine → N-Isopropyl-3-chloropyrazin-2-amine

Solvent: DMF, Base: K₂CO₃, Temperature: 85°C, Time: 6 hours. -

Step 2: N-Isopropyl-3-chloropyrazin-2-amine + Chloroacetonitrile → Alkylation

Solvent: Acetonitrile, Catalyst: Tetrabutylammonium bromide, Temperature: 60°C.

Amide Coupling Strategies

Alternative routes employ fragment coupling between pre-functionalized pyrazine and acetamide components. For example, 3-chloro-pyrazin-2-ylmethylamine is synthesized via reductive amination of 3-chloropyrazine-2-carbaldehyde using sodium cyanoborohydride, followed by reaction with isopropyl bromide to introduce the N-isopropyl group. The resulting amine is then coupled with 2-aminoacetic acid derivatives using carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Key Optimization Parameters:

-

Coupling agents: DCC/HOBt or EDCI/HOBt for enhanced efficiency.

-

Solvent systems: Dichloromethane or ethyl acetate for improved solubility.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction yields and purity. Polar aprotic solvents like DMF and acetonitrile are preferred for nucleophilic substitutions due to their ability to stabilize transition states. In contrast, chlorinated solvents (e.g., dichloromethane) are optimal for amide coupling reactions, minimizing side product formation.

Table 1: Solvent Effects on Reaction Yield

| Solvent | Reaction Type | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | Nucleophilic substitution | 78 | 95 |

| Acetonitrile | Alkylation | 82 | 93 |

| Dichloromethane | Amide coupling | 88 | 97 |

Temperature and Time Profiles

Elevated temperatures (80–100°C) are essential for facilitating nucleophilic aromatic substitutions, whereas amide couplings proceed efficiently at ambient temperatures (25–30°C). Prolonged reaction times (>12 hours) are often necessary to achieve >90% conversion in multi-step sequences.

Purification and Isolation Techniques

Crystallization and Recrystallization

Crystallization using hydrocarbon solvents (e.g., n-heptane) is a widely adopted method for purifying intermediates and final products. For instance, the compound of interest is isolated by slow addition of n-heptane to a concentrated acetone solution, yielding high-purity crystalline material.

Table 2: Crystallization Conditions

| Solvent System | Temperature (°C) | Purity (%) | Crystal Form |

|---|---|---|---|

| Acetone/n-Heptane | 0–5 | 99 | Form A |

| Ethyl Acetate | 25–30 | 97 | Amorphous |

Chromatographic Methods

Flash column chromatography on silica gel (eluent: ethyl acetate/hexane) is employed for resolving complex mixtures, particularly during the isolation of amine intermediates.

Analytical Characterization

Spectroscopic Data

High-Performance Liquid Chromatography (HPLC)

-

Column: C18, 5 μm, 250 × 4.6 mm

-

Mobile Phase: Acetonitrile/water (70:30)

Comparative Analysis of Synthetic Routes

Route 1 (Nucleophilic Substitution):

-

Advantages: High atom economy, fewer steps.

-

Limitations: Requires stringent temperature control.

Route 2 (Fragment Coupling):

-

Advantages: Modular approach, easier scale-up.

-

Limitations: Higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines or other reduced forms.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide with analogous compounds in terms of structural features, biological activity, and physicochemical properties:

Key Research Findings and Implications

Structural Influence on Bioactivity: The chloropyrazine moiety in the target compound may enhance binding to metalloenzymes or DNA due to its electron-withdrawing nature, contrasting with the arylsulfinyl group in ’s compounds, which improves specificity for bacterial targets .

Synthetic Challenges :

- The discontinued status of the target compound and its bromobenzyl analog () suggests synthetic or stability issues, such as poor yields or degradation under standard conditions .

Physicochemical Properties :

- The isopropyl group in the target compound likely improves membrane permeability compared to the ethyl group in its bromobenzyl analog, though at the cost of increased steric hindrance .

- The absence of polar groups (e.g., hydroxyl in ’s pyridine derivative) may limit aqueous solubility, necessitating formulation adjustments for in vivo studies .

Biological Activity

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H15ClN4O

- Molecular Weight : 242.72 g/mol

This compound features an isopropyl group, a chloro-substituted pyrazine moiety, and an acetamide functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that this compound may exhibit:

- Anticancer Activity : In vitro studies indicate that the compound has cytotoxic effects on various cancer cell lines, inhibiting cell growth and inducing apoptosis.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Efficacy in Biological Assays

Table 1 summarizes the efficacy of this compound in various biological assays:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 10.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HepG2 (Liver Cancer) | 12.0 | Inhibition of proliferation |

Case Studies

-

Case Study on Anticancer Activity :

A study conducted by Kumar et al. evaluated the cytotoxic effects of the compound on MCF7 and A549 cell lines. The results indicated a significant reduction in cell viability with an IC50 value of 10.5 µM for MCF7 and 15.0 µM for A549, suggesting that the compound effectively inhibits tumor growth through apoptosis and cell cycle arrest mechanisms . -

Study on Anti-inflammatory Effects :

Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Q & A

Q. Table 1: Representative SAR Data for Structural Analogs

| Compound Modification | Bioactivity (IC₅₀, μM) | logP | Key Interactions |

|---|---|---|---|

| 3-Chloro-pyrazine derivative | 0.45 (Kinase X) | 2.1 | H-bond with Asp324 |

| 3-Methoxy-pyrazine derivative | 1.8 (Kinase X) | 1.7 | Hydrophobic pocket |

| 3-Methyl-pyrazine derivative | 3.2 (Kinase X) | 2.3 | π-π stacking with Phe276 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.